3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Overview
Description
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine consists of a cyclobutane ring, which is a four-membered carbon ring, with three methyl groups (CH3), an amine group (NH2), and a methoxy group (OCH3) attached .Scientific Research Applications
Synthesis of Heterocycles
A study by Gebert et al. (2003) explored the use of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine in the synthesis of spirocyclic 1,3-thiazolidines via [2 + 3]-cycloaddition. This process involves the formation of reactive azomethine ylides intercepted by cyclic thioketones, a key step in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Chemical Reactions with Excited State Compounds
Gassman and Carroll (1986) studied the reaction of 1,2,2-trimethylbicyclo[1.1.0]butane with excited state 1-cyanonaphthalene. This reaction in methanol produced derivatives including 1-methoxy-2,2,3-trimethylcyclobutane, demonstrating the compound's role in complex chemical transformations (Gassman & Carroll, 1986).
Heterocyclization Reactions
Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions involving compounds similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. This method demonstrates the versatility of these types of compounds in synthesizing a range of heterocyclic structures (Aquino et al., 2015).
Synthesis of Aminocyclobutane Derivatives
Rammeloo, Stevens, and de Kimpe (2002) researched the synthesis of 2,4-methanoproline analogues, a process involving compounds related to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. Their study highlights the synthetic utility of such compounds in creating aminocyclobutane derivatives (Rammeloo, Stevens, & de Kimpe, 2002).
Crosslinking Reactions in Bioorganic Synthesis
Hosmane et al. (1990) demonstrated the use of a compound similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine in bioorganic synthesis as a crosslinking reagent. This showcases the compound's potential in bioorganic chemistry, particularly in the formation of complex molecular structures (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).
Safety And Hazards
The safety information for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYFCPQNVXGOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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